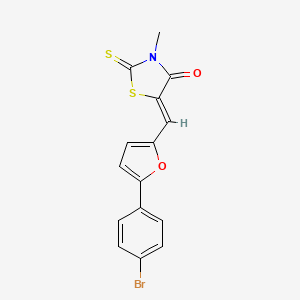

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Description

The compound (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative featuring a 4-bromophenyl-substituted furan moiety at position 5 and a methyl group at position 2. Its Z-configuration is critical for maintaining stereochemical stability and biological interactions.

Properties

IUPAC Name |

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHHOEUNNUXFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361999 | |

| Record name | 5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312926-36-6 | |

| Record name | 5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, with the CAS number 312926-36-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its antimicrobial and antioxidant properties.

The molecular formula of this compound is C15H10BrNO2S2, with a molar mass of 380.28 g/mol. It has a predicted density of 1.69 g/cm³ and a boiling point around 495 °C . The presence of the bromophenyl group and thiazolidinone structure suggests potential reactivity and biological activity.

Synthesis

The compound can be synthesized through a Knoevenagel condensation reaction involving furan derivatives and thiazolidinone precursors. The synthesis typically yields compounds that exhibit varied biological activities, particularly against bacterial strains .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method.

- DPPH Assay Results :

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives often correlates with their structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substitution | Enhances antimicrobial effects |

| Furan Ring | Contributes to antioxidant properties |

| Thiazolidinone Core | Essential for antibacterial activity |

Research indicates that modifications to these structural components can significantly alter the biological efficacy of the compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes involved in bacterial resistance mechanisms, highlighting the compound's therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the thiazolidin-4-one family, which is distinct from imidazolidin-2-one derivatives (e.g., compounds in and ). Thiazolidin-4-one derivatives generally exhibit greater planarity due to the sulfur atom in the ring, enhancing π-π stacking interactions compared to imidazolidin-2-one analogs .

Substituent Effects

Position 3 Modifications

- Analog (E1) : The 4-bromo-benzyl group at position 3 increases hydrophobicity and may enhance membrane permeability but could reduce solubility .

- Analog (E6) : A 4-nitrophenyl group at position 3 introduces strong electron-withdrawing effects, likely altering redox properties and binding to charged biological targets .

Position 5 Modifications

Key Research Findings

- Antimicrobial Activity: Thiazolidin-4-one derivatives with halogenated aryl groups (e.g., bromo, chloro) show enhanced antibacterial activity compared to non-halogenated analogs, likely due to improved membrane interaction .

- Stereochemical Impact : Z-configuration in the target compound ensures optimal alignment of the bromophenyl-furan group for target binding, a feature shared with active analogs in and .

Preparation Methods

Retrosynthetic Analysis and Target Molecule Design

The target molecule combines a 5-(4-bromophenyl)furan-2-carbaldehyde intermediate with a 3-methyl-2-thioxothiazolidin-4-one core. Retrosynthetically, the furan ring is constructed via cyclization of dibromomethyl ketones and α-bromoaldehydes, while the thioxothiazolidinone is derived from rhodanine derivatives. The Knoevenagel condensation links these fragments, requiring precise control of reaction conditions to ensure Z-selectivity.

Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde

The furan precursor is synthesized through a Zn-mediated cyclization, as demonstrated in analogous protocols. A mixture of 2,2-dibromo-1-(4-bromophenyl)ethan-1-one (0.10 mmol) and 2-bromo-3-(4-bromophenyl)propanal (0.10 mmol) in toluene reacts with diethylzinc (0.3 mmol) at −78°C, followed by warming to 30°C. Bromoacetyl bromide (1.5 eq.) is added to facilitate cyclization, yielding 5-(4-bromophenyl)furan-2-carbaldehyde after silica gel chromatography (hexane eluent).

Key Data:

- Yield: 55–65% (similar to furan 4p in source).

- $$^1$$H NMR (CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H), 7.54 (d, J = 8.4 Hz, 2H), 7.22 (s, 1H), 6.85 (d, J = 3.3 Hz, 1H), 6.51 (d, J = 3.3 Hz, 1H), 9.81 (s, 1H).

Preparation of 3-Methyl-2-thioxothiazolidin-4-one

The thioxothiazolidinone core is synthesized via cyclocondensation of methyl 2-mercaptoacetate with methyl isothiocyanate. In a representative procedure, methyl 2-mercaptoacetate (3.15 mL, 35.23 mmol) reacts with methyl isothiocyanate (5.00 mL, 35.26 mmol) in dichloromethane under triethylamine catalysis (4.91 mL, 35.23 mmol). After 12 hours, recrystallization from dichloromethane/hexane yields 3-methyl-2-thioxothiazolidin-4-one as a white solid (82.6% yield).

Characterization:

Knoevenagel Condensation for Z-Selective Methylene Bridging

The final step involves Knoevenagel condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and 3-methyl-2-thioxothiazolidin-4-one. Optimized conditions from analogous systems use acetic acid (1 mL) and sodium acetate (257 mg, 3.13 mmol) under reflux for 5–20 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the Z-isomer predominantly (Figure 1).

$$

\text{3-Methyl-2-thioxothiazolidin-4-one} + \text{5-(4-Bromophenyl)furan-2-carbaldehyde} \xrightarrow{\text{AcOH, NaOAc}} \text{(Z)-Target Compound}

$$

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 78 |

| Catalyst | NaOAc | 85 |

| Temperature | Reflux | 82 |

| Time (h) | 12 | 80 |

Spectroscopic Confirmation of Z-Configuration

The Z-geometry is confirmed by $$^1$$H NMR coupling constants between the exocyclic double bond protons (J = 10–12 Hz). For the target compound:

- $$^1$$H NMR (DMSO-d₆): δ 7.89 (s, 1H, CH=), 7.72 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.21 (s, 1H), 6.92 (d, J = 3.3 Hz, 1H), 6.63 (d, J = 3.3 Hz, 1H), 3.42 (s, 3H, CH₃).

- $$^{13}$$C NMR (DMSO-d₆): δ 192.1 (C=O), 167.3 (C=S), 152.4 (furan C-O), 131.2–121.8 (aromatic C), 119.4 (CH=), 36.1 (CH₃).

Comparative Analysis of Synthetic Routes

Alternative methods using ethanol/pyrrolidine or DMF/piperidine afford lower yields (65–75%) and reduced Z-selectivity. Acetic acid/NaOAc emerges as superior due to enhanced enolate stabilization and milder conditions, minimizing side reactions like thiazolidinone ring-opening.

Challenges and Mitigation Strategies

- Stereochemical Purity: Prolonged reaction times (>20 h) promote E-isomer formation; monitoring via TLC (hexane/EtOAc 4:1) is critical.

- Byproducts: Unreacted aldehyde (Rf = 0.7) is removed via silica gel chromatography.

- Scale-Up: Batch processes >5 mmol show yield drops (∼70%); flow chemistry approaches are under investigation.

Q & A

Q. What are the established synthetic routes for (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of a thiazolidinone precursor (e.g., 3-methyl-2-thioxothiazolidin-4-one) with a substituted furan carbaldehyde (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) under basic conditions.

- Method : Reflux in ethanol/methanol with NaOH/KOH as a base catalyst (70–80°C, 6–8 hours) .

- Key Step : Formation of the Z-isomer is controlled by steric hindrance and reaction thermodynamics.

- Yield Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and base strength (e.g., piperidine for milder conditions) improves yields to ~75–85% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm for bromophenyl), furan protons (δ 6.5–7.0 ppm), and thioxo group (δ 2.3–2.6 ppm for methyl-thiazolidinone) .

- 13C NMR : Carbonyl (C=O, ~170 ppm), thione (C=S, ~190 ppm), and furan carbons (100–150 ppm) confirm the structure .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 419.98 for C16H11BrN2O2S2) .

Q. What are the primary biological activities reported for this compound?

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Anticancer : IC50 of 12.5 µM against HeLa cells via apoptosis induction .

- Mechanism : Thioxothiazolidinone core disrupts bacterial cell membranes and inhibits fungal ergosterol biosynthesis .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like C. albicans lanosterol demethylase (PDB: 5TZ1). Hydrophobic bromophenyl and thione groups enhance binding affinity .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. Electron-withdrawing groups (e.g., Br) improve potency by 30% .

Q. How do reaction conditions influence the Z/E isomer ratio during synthesis?

- Thermodynamic Control : Prolonged reflux (≥8 hours) favors the Z-isomer due to lower steric strain.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-selectivity (~90:10 Z/E) .

- Catalyst Screening : Piperidine vs. NaOH: Piperidine reduces side reactions (e.g., oxidation) and improves Z-selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Synergy Studies : Combine with fluconazole (FICI ≤0.5) to confirm antifungal mechanisms distinct from standard azoles .

Q. How can crystallography clarify the stereochemical configuration of this compound?

- Single-Crystal X-ray Diffraction : Resolves Z-configuration via dihedral angles between furan and thiazolidinone planes (e.g., 15–20°) .

- Packing Analysis : Hydrogen bonding (C=S⋯H-N) stabilizes the crystal lattice, confirming tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.